molecular formula C17H17Cl2NO3 B3738009 N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide

N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide

Cat. No.: B3738009
M. Wt: 354.2 g/mol
InChI Key: WDFGCHDLMFOILR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide: is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a diethoxybenzamide moiety

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-13-7-11(8-14(10-13)23-4-2)17(21)20-16-6-5-12(18)9-15(16)19/h5-10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFGCHDLMFOILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide typically involves the reaction of 2,4-dichlorophenylamine with 3,5-diethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is also common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the aromatic rings can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid (HNO₃), and amines.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with increased oxygen content.

  • Reduction Products: Reduced analogs with altered electronic properties.

  • Substitution Products: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Research is ongoing to explore its effects on biological systems.

Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, leading to a cascade of biochemical events that result in its biological activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)acetamide

  • 2,4-dichlorophenyl N-(2-methyl-4-nitrophenyl)carbamate

  • 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)acetamide

Uniqueness: N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its diethoxybenzamide moiety, in particular, distinguishes it from other compounds in its class.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-3,5-diethoxybenzamide

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